

Navigating the Landscape of Cholesteryl Linoleate-d11: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cholesteryl Linoleate-d11

Cat. No.: B10854078

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For drug development professionals, researchers, and scientists, the procurement of high-purity, well-characterized stable isotope-labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical assays. This in-depth technical guide provides a comprehensive overview of supplier information, purity specifications, and analytical methodologies for **Cholesteryl Linoleate-d11**, a key internal standard for the quantification of its endogenous, non-labeled counterpart.

Supplier and Purity Analysis

The selection of a suitable supplier for **Cholesteryl Linoleate-d11** hinges on the purity and comprehensive characterization of the product. Our investigation has identified several suppliers, with detailed information available for a prominent few. The quantitative data regarding the purity of **Cholesteryl Linoleate-d11** from various sources is summarized below for ease of comparison.

Supplier	Chemical Purity	Deuterium Incorporation	Lot-Specific Purity (Method)
Cayman Chemical	≥95% (as Cholesteryl Linoleate)[1]	≥99% deuterated forms (d1-d11); ≤1% d0[1]	99.5% (HPLC), 100% (TLC)[2]
MedChemExpress	Data not specified for deuterated form. The non-deuterated form is offered with a Certificate of Analysis (COA) detailing purity. [3]	Deuterium labeled.[4]	A COA is available upon request.[4]
Toronto Research Chemicals (TRC)	TRC is a known supplier of stable isotope-labeled compounds, and their products are generally supplied with a comprehensive certificate of analysis.	No specific data for Cholesteryl Linoleate-d11 was readily available in the conducted search.	A certificate of analysis typically accompanies their products.[5]

Experimental Protocols: Ensuring Quality and Identity

The purity and identity of **Cholesteryl Linoleate-d11** are typically established through a combination of chromatographic and mass spectrometric techniques. While supplier-specific protocols are proprietary, a general overview of the methodologies employed is presented below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity of the **Cholesteryl Linoleate-d11** sample by separating it from any non-deuterated or other lipid impurities.

Methodology:

- **Sample Preparation:** A known concentration of **Cholesteryl Linoleate-d11** is dissolved in an appropriate organic solvent, such as chloroform or a mixture of chloroform and methanol.
- **Chromatographic System:** A reversed-phase HPLC system is typically employed.
 - **Column:** A C18 column is a common choice for the separation of lipids.
 - **Mobile Phase:** A gradient elution is often used, starting with a polar solvent mixture (e.g., methanol/water) and gradually increasing the proportion of a nonpolar solvent (e.g., isopropanol or acetonitrile).
 - **Detector:** A UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used for detection.
- **Analysis:** The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the peak corresponding to **Cholesteryl Linoleate-d11** is compared to the total area of all peaks to calculate the percentage purity.

Identity and Deuterium Incorporation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Cholesteryl Linoleate-d11** and determine the extent of deuterium labeling.

Methodology:

- **Ionization:** The sample is introduced into a mass spectrometer, typically coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this class of molecules.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the molecular ions is determined. For **Cholesteryl Linoleate-d11**, the expected molecular weight is approximately 660.15 g/mol .

- **Isotopic Distribution Analysis:** The mass spectrum will show a distribution of isotopic peaks. The relative intensities of the peaks corresponding to the d0 to d11 species are analyzed to calculate the percentage of deuterium incorporation. A high percentage of the d11 ion and a low percentage of the d0 ion indicate successful and efficient labeling.

Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: A rapid and straightforward method to qualitatively assess the purity of the sample and identify the presence of any major impurities.

Methodology:

- **Sample Application:** A small amount of the dissolved sample is spotted onto a TLC plate (e.g., silica gel).
- **Development:** The plate is placed in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent moves up the plate by capillary action, separating the components of the sample based on their polarity.
- **Visualization:** The plate is removed from the chamber, dried, and the spots are visualized, often by staining with a reagent such as phosphomolybdic acid or by viewing under UV light. The presence of a single, well-defined spot indicates a high degree of purity.

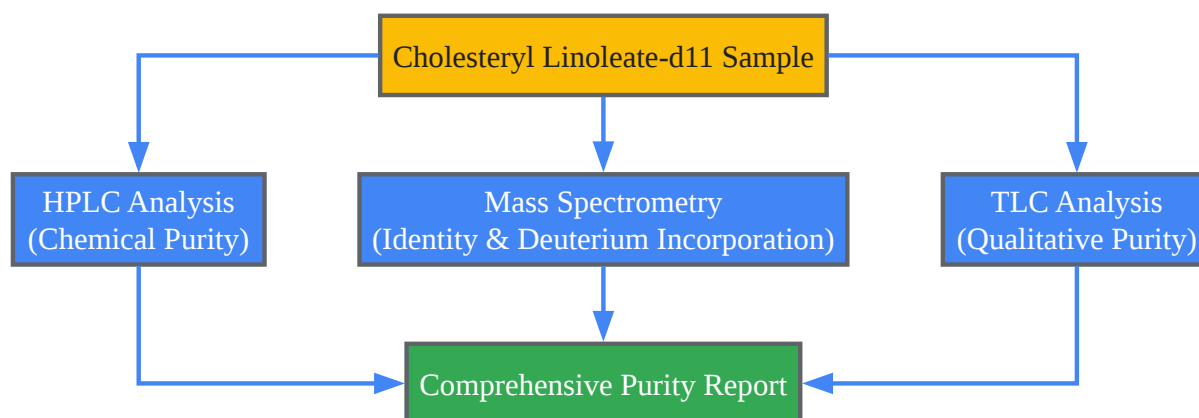
Visualizing Workflows and Pathways

To further aid in the understanding of the processes involved in utilizing **Cholesteryl Linoleate-d11**, the following diagrams, generated using the DOT language, illustrate key workflows.



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Caption: Workflow for the selection and procurement of a suitable **Cholesteryl Linoleate-d11** supplier.



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Caption: An integrated workflow for the comprehensive purity analysis of **Cholesteryl Linoleate-d11**.

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